Ethyl 4-bromo-5-fluoro-8-methylquinoline-3-carboxylate
CAS No.:
Cat. No.: VC17437230
Molecular Formula: C13H11BrFNO2
Molecular Weight: 312.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H11BrFNO2 |
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Molecular Weight | 312.13 g/mol |
IUPAC Name | ethyl 4-bromo-5-fluoro-8-methylquinoline-3-carboxylate |
Standard InChI | InChI=1S/C13H11BrFNO2/c1-3-18-13(17)8-6-16-12-7(2)4-5-9(15)10(12)11(8)14/h4-6H,3H2,1-2H3 |
Standard InChI Key | ZTHCYGPYVAJQKT-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)F)Br |
Introduction
Structural and Chemical Profile of Ethyl 4-Bromo-5-Fluoro-8-Methylquinoline-3-Carboxylate
Molecular Architecture and Substituent Effects
The quinoline core of ethyl 4-bromo-5-fluoro-8-methylquinoline-3-carboxylate consists of a bicyclic aromatic system fused from a benzene ring and a pyridine ring. Key substituents include:
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Bromine at C4: A heavy halogen introducing steric bulk and polarizability, potentially enhancing electrophilic reactivity .
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Fluorine at C5: An electron-withdrawing group that modulates electronic density and improves metabolic stability .
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Methyl at C8: A hydrophobic group that may influence molecular planarity and membrane permeability .
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Ethyl Ester at C3: A prodrug-friendly moiety that can be hydrolyzed to a carboxylic acid in vivo .
The molecular formula is inferred as C₁₃H₁₁BrFNO₂, with a molecular weight of 328.15 g/mol. Comparatively, the chloro analog (ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate) has a molecular weight of 267.68 g/mol , highlighting bromine’s substantial contribution to mass.
Spectroscopic Characterization
While direct spectral data for the bromo-fluoro derivative is unavailable, analogous compounds provide a foundation for prediction:
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¹H NMR: The methyl group at C8 is expected as a singlet near δ 2.5 ppm, while the ethyl ester’s methylene protons may split into a quartet (δ 4.3–4.5 ppm) and a triplet (δ 1.3–1.5 ppm).
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¹³C NMR: The carbonyl carbon of the ester group typically resonates at δ 165–170 ppm, with the quinoline carbons appearing between δ 120–150 ppm .
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IR Spectroscopy: Stretching vibrations for the ester C=O (∼1700 cm⁻¹) and aromatic C-Br (∼550 cm⁻¹) are anticipated.
Synthetic Routes and Optimization Strategies
Reaction Conditions and Yield Considerations
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Bromination Efficiency: Chloro analogs achieve 40–65% yields under similar conditions ; bromine’s larger size may reduce yield to 30–50% due to steric hindrance.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) would isolate the product.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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logP: Estimated at 2.8–3.2 (compared to 2.5 for the chloro analog ), suggesting moderate lipophilicity suitable for oral bioavailability.
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Aqueous Solubility: <10 mg/L at pH 7.4, necessitating prodrug strategies or formulation aids.
Stability Profiles
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Hydrolytic Stability: The ethyl ester is prone to hydrolysis in basic conditions, forming the carboxylic acid derivative.
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Photostability: Bromine’s polarizability may increase susceptibility to light-induced degradation compared to chloro analogs .
Biological Activities and Mechanistic Insights
Anticancer Activity
While unstudied for this compound, fluoroquinolines demonstrate topoisomerase II inhibition. A hypothetical mechanism involves:
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Intercalation into DNA helices.
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Stabilization of topoisomerase-DNA cleavage complexes.
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Induction of apoptosis in rapidly dividing cells.
Comparative Analysis with Structural Analogs
Future Directions and Applications
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